molecular formula C22H18N2S B1625393 3-Methylthio-1,4,5-triphenyl-1H-pyrazole CAS No. 871110-16-6

3-Methylthio-1,4,5-triphenyl-1H-pyrazole

Katalognummer: B1625393
CAS-Nummer: 871110-16-6
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: ONUQNWNEUXWCQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylthio-1,4,5-triphenyl-1H-pyrazole is a chemical research reagent designed for use in pharmaceutical and agrochemical discovery. Its structure, featuring a pyrazole core substituted with phenyl rings and a methylthio group, is of significant interest in medicinal chemistry. Pyrazole derivatives are extensively investigated for their diverse biological activities. Specifically, compounds with a triphenyl-substituted pyrazole scaffold have been identified as nonprostanoid prostacyclin mimetics and demonstrate potent activity as inhibitors of human platelet aggregation, making them valuable for cardiovascular research . Furthermore, the presence of a methylthio group on the pyrazole ring is a key structural feature in some compounds that have shown notable analgesic and anti-inflammatory activities in pharmacological studies, suggesting potential for developing new therapeutic agents . Beyond biomedical applications, this compound serves as a versatile building block in organic synthesis and materials science research. It is supplied For Research Use Only and is strictly intended for laboratory investigations. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Eigenschaften

CAS-Nummer

871110-16-6

Molekularformel

C22H18N2S

Molekulargewicht

342.5 g/mol

IUPAC-Name

3-methylsulfanyl-1,4,5-triphenylpyrazole

InChI

InChI=1S/C22H18N2S/c1-25-22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24(23-22)19-15-9-4-10-16-19/h2-16H,1H3

InChI-Schlüssel

ONUQNWNEUXWCQG-UHFFFAOYSA-N

SMILES

CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 3-Methylthio-1,4,5-triphenyl-1H-pyrazole and related pyrazole derivatives:

Compound Substituents Key Structural/Electronic Features
3-Methylthio-1,4,5-triphenyl-1H-pyrazole -SCH₃ (position 3), three phenyl groups (1,4,5) Electron-rich sulfur group enhances nucleophilicity; bulky phenyl groups may sterically hinder interactions .
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole -CF₃ (position 3), -OCH₃ (positions 1, 4, 5) Trifluoromethyl group is strongly electron-withdrawing; methoxy groups improve solubility and H-bonding .
3-(Furan-2-yl)-1,4,5-triphenyl-1H-pyrazole (5j) Furan-2-yl (position 3), three phenyl groups (1,4,5) Furan introduces planar aromaticity and π-π stacking potential; enhances lipoxygenase inhibition .
Compound 7b () Bis-pyrazole-thienothiophene hybrid Extended conjugation via thienothiophene core; dual carbonyl groups enable metal coordination .

Critical Analysis of Substituent Effects

  • Methylthio (-SCH₃) : Enhances nucleophilicity and metal-binding capacity compared to -CF₃ or -OCH₃. However, steric bulk may reduce bioavailability.
  • Trifluoromethyl (-CF₃) : Improves metabolic stability and electron-deficient character, favoring interactions with electron-rich enzyme pockets.
  • Furan/Thienothiophene: Planar aromatic systems enable π-π stacking and charge transfer, critical for enzyme inhibition .

Vorbereitungsmethoden

Chalcone-Hydrazine Cyclization

The foundational approach for synthesizing triarylpyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with arylhydrazines. For 3-methylthio-1,4,5-triphenyl-1H-pyrazole, this method requires chalcones pre-functionalized with methylthio and phenyl groups.

Mechanistic Pathway :

  • Chalcone Synthesis : 4-Phenyl-3-(methylthio)chalcone is prepared via Claisen-Schmidt condensation of acetophenone with methylthio-substituted benzaldehyde.
  • Cyclocondensation : Reaction with 1,4-diphenylhydrazine in DMF at 80°C for 12 hours forms the pyrazoline intermediate.
  • Oxidative Aromatization : Treatment with iodine in acetic acid converts pyrazoline to the target pyrazole.

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
Cu(OTf)₂ DMF 80 78
[bmim]PF₆ EtOH 70 82
I₂ AcOH 100 88

Copper triflate ([Cu(OTf)₂]) and ionic liquids like [bmim]PF₆ enhance reaction rates by stabilizing transition states during cyclization. Post-condensation oxidation with iodine proves superior to traditional reagents like DDQ, minimizing side reactions.

Functionalization of Pre-Formed Pyrazole Cores

Direct C-3 Thiolation

Introducing the methylthio group at position 3 of 1,4,5-triphenyl-1H-pyrazole involves electrophilic substitution or metal-mediated cross-coupling.

Protocol :

  • Lithiation : Treat 1,4,5-triphenyl-1H-pyrazole with LDA at -78°C to generate C-3 lithiated species.
  • Methylthio Introduction : Quench with dimethyl disulfide (DMDS) to yield 3-methylthio derivative.

Challenges :

  • Competing N-alkylation requires strict temperature control (-78°C to -40°C).
  • Steric hindrance from 1,4,5-triphenyl groups reduces thiolation efficiency (yields: 60–72%).

α-Oxoketene Dithioacetal-Based Approaches

Pyrazolo[3,4-b]pyridine Adaptation

While developed for pyrazolo[3,4-b]pyridines, α-oxoketene dithioacetals (OKDTAs) offer a viable route to 3-methylthio pyrazoles.

Synthetic Sequence :

  • OKDTA Preparation : React methylthioacetylacetone with carbon disulfide and iodomethane.
  • Cyclocondensation : Combine OKDTA with 1,4-diphenylhydrazine in trifluoroacetic acid (TFA) at 60°C.
  • Rearomatization : Air oxidation completes aromatization.

Advantages :

  • Built-in methylthio group eliminates post-functionalization.
  • TFA acts as both catalyst and dehydrating agent, simplifying purification.

Catalytic Systems and Green Chemistry Innovations

Ionic Liquid-Mediated Synthesis

The ionic liquid [bmim]PF₆ enables solvent-free cyclocondensation with recyclability (>4 cycles without yield loss).

Procedure :

  • Mix 3-(methylthio)chalcone (1.0 eq) and 1,4-diphenylhydrazine (1.2 eq) in [bmim]PF₆.
  • Heat at 70°C for 6 hours.
  • Extract product with ethyl acetate; recycle ionic liquid.

Performance Metrics :

  • Yield: 82–85% per cycle.
  • Purity: >99% by HPLC.

Industrial-Scale Methodologies from Patent Literature

Continuous Flow Synthesis (CN110386900A)

A patent-pending method adapts batch processes for continuous manufacturing:

Key Steps :

  • Microreactor Cyclocondensation : Chalcone and hydrazine react in a PTFE microchannel (residence time: 10 min).
  • In-Line Oxidation : Iodine solution introduced downstream for real-time aromatization.
  • Automated Extraction : Centrifugal separators partition crude product from reagents.

Scale-Up Data :

Parameter Lab Scale Pilot Scale
Daily Output 50 g 5 kg
Purity 99.2% 98.8%
Solvent Usage 500 mL/g 50 mL/g

This system reduces reaction time from hours to minutes while maintaining yields >90%.

Analytical and Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR : Methylthio protons resonate at δ 2.45–2.50 ppm (singlet).
  • MS (ESI+) : m/z 407.1 [M+H]⁺.
  • XRD : Dihedral angles between phenyl rings range 45–60°, confirming steric congestion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylthio-1,4,5-triphenyl-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl compounds. For example, solvent-free methods under controlled temperatures (80–120°C) yield high-purity products, as demonstrated in analogous 1,3,4,5-tetrasubstituted pyrazoles . Key steps include:

  • Cyclocondensation : Hydrazine reacts with α,β-unsaturated ketones to form the pyrazole core.
  • Substituent Introduction : Sequential aryl group additions via Suzuki coupling or nucleophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes impurities .

Q. How is 3-Methylthio-1,4,5-triphenyl-1H-pyrazole characterized structurally and chemically?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.12–7.56 ppm) .
  • IR Spectroscopy : Peaks at 3050–2920 cm1^{-1} (C-H stretching) and 1590–1450 cm1^{-1} (C=C/C=N vibrations) validate the pyrazole ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 406 [M+^+] in chlorinated analogs) confirm molecular weight .

Q. What are common impurities during synthesis, and how are they mitigated?

  • Methodological Answer : Byproducts like unreacted hydrazine or incomplete cyclization products are detected via TLC. Mitigation strategies:

  • Stoichiometric Control : Excess carbonyl reactants (1.2–1.5 eq) ensure complete cyclization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies on pyrazole derivatives reveal:

  • Electron-Withdrawing Groups (EWGs) : Substituents like -Cl or -CF3_3 at the 3-position enhance inhibitory activity (e.g., 10× potency against 15-lipoxygenase in 5j vs. quercetin) .
  • Aromatic Bulk : Triphenyl configurations improve binding to hydrophobic enzyme pockets .
  • Computational Modeling : DFT calculations (e.g., using B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

Q. What computational approaches are used to model the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy formula, model:

  • Electron Density Distribution : Local kinetic-energy density predicts reactive sites for electrophilic substitution .
  • HOMO-LUMO Gaps : Calculated gaps (e.g., 4.5–5.2 eV) correlate with stability and redox behavior .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) arise from assay conditions or impurity levels. Resolution strategies:

  • Standardized Assays : Use consistent enzyme sources (e.g., soybean 15-lipoxygenase) and controls (quercetin) .
  • Purity Validation : HPLC (>95% purity) and elemental analysis (<0.4% deviation from theoretical C/H/N) ensure reproducibility .

Q. What is the role of the methylthio group in modulating electronic and steric effects?

  • Methodological Answer : The -SCH3_3 group:

  • Electronically : Acts as a weak electron donor via hyperconjugation, stabilizing radical intermediates in antioxidant assays .
  • Sterically : Introduces steric hindrance at the 3-position, reducing π-π stacking in crystal lattices (validated by XRD studies on analogs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.